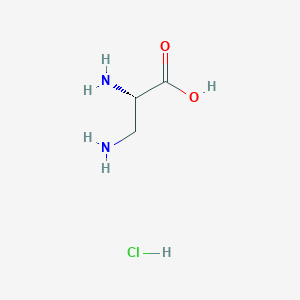

3-Amino-L-alanine hydrochloride

Overview

Description

3-Amino-L-alanine hydrochloride (CAS: 1482-97-9) is a non-proteinogenic amino acid derivative with the molecular formula C₃H₉ClN₂O₂ and a molecular weight of 140.57 g/mol . Structurally, it features a β-amino group substitution on the L-alanine backbone, distinguishing it from canonical amino acids. This compound is a competitive inhibitor of cystathionase (CTH), an enzyme involved in the transsulfuration pathway of homocysteine metabolism . Its applications span biochemical research, particularly in studying glutathione metabolism and sulfur amino acid regulation.

Key physicochemical properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-L-alanine hydrochloride can be synthesized through the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by S_N2 alkylation with a primary alkyl halide . The compound can be recrystallized from aqueous ethanol to obtain pure needles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-L-alanine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino acids

Scientific Research Applications

3-Amino-L-alanine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides containing non-proteinogenic amino acids.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug synthesis.

Industry: Utilized in the production of fine chemicals and as a precursor for various biochemical compounds.

Mechanism of Action

The mechanism of action of 3-Amino-L-alanine hydrochloride involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. It interacts with various molecular targets, including enzymes and receptors, affecting metabolic pathways and cellular processes . The compound’s effects are mediated through its amino and carboxyl groups, which participate in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-amino-L-alanine hydrochloride with five structurally related compounds, highlighting differences in structure, bioactivity, and applications:

Structural and Functional Analysis

- Backbone Modifications: 3-Amino-L-alanine HCl retains the alanine backbone but introduces a β-amino group, enhancing its binding affinity to sulfur-metabolizing enzymes .

Functional Group Effects :

Physicochemical Properties and Stability

- Solubility: Smaller molecules like 3-amino-L-alanine HCl exhibit higher aqueous solubility (~50 mg/mL) compared to aromatic analogs (<10 mg/mL) .

- Thermal Stability : Methyl ester derivatives (e.g., 3-Chloro-L-Ala-OMe HCl) degrade above 150°C, whereas hydrochloride salts generally remain stable up to 200°C .

Biological Activity

3-Amino-L-alanine hydrochloride, also known as L-2,3-diaminopropionic acid hydrochloride, is a compound with significant biological activity. This article explores its mechanisms of action, pharmacological effects, and potential applications based on diverse research findings.

Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃H₉ClN₂O₂ |

| Molecular Weight | 140.57 g/mol |

| CAS Number | 1482-97-9 |

| Melting Point | 231-233 °C (dec.) |

| Boiling Point | 329.9 °C at 760 mmHg |

| Flash Point | 153.3 °C |

This compound acts primarily as a competitive inhibitor of cystathionase (CTH), an enzyme involved in the transsulfuration pathway of amino acid metabolism. By inhibiting CTH, it can influence the levels of homocysteine and other metabolites, which are crucial for cellular metabolism and signaling pathways .

Activation of AMP-Activated Protein Kinase (AMPK)

Recent studies have highlighted the role of alanine derivatives, including 3-amino-L-alanine, in activating AMPK, a key regulator of cellular energy homeostasis. Research indicates that oral administration of alanine enhances AMPK phosphorylation in hepatic cells, leading to improved glucose tolerance in animal models . This effect is mediated by alterations in intracellular metabolite levels, specifically increasing the AMP/ATP ratio and promoting ammonia generation.

Glucose Metabolism

In vivo studies demonstrate that alanine administration improves systemic glucose tolerance in both normal and high-fat diet-fed mice. The activation of AMPK by alanine contributes to the regulation of glucose uptake and metabolism, suggesting potential therapeutic implications for metabolic disorders such as diabetes .

Case Studies

- Glucose Tolerance Improvement : A study involving C57BL/6J mice showed that oral gavage with alanine (1.5 g/kg) resulted in significant increases in plasma alanine levels and enhanced AMPK activation in liver tissues. This correlated with improved glucose tolerance tests conducted post-administration .

- Role in Cancer Research : The alanine-scanning technique has been used to assess the biological activity of peptides related to bombesin receptors, revealing how specific amino acid substitutions can affect receptor binding and signaling pathways. This method has implications for drug design targeting G protein-coupled receptors (GPCRs) .

Pharmacological Applications

Given its biological activity, this compound has potential applications in various fields:

- Metabolic Disorders : Its ability to activate AMPK suggests a role in managing obesity and type 2 diabetes by enhancing insulin sensitivity and glucose metabolism.

- Cancer Therapy : Understanding its interactions with GPCRs may lead to novel therapeutic strategies targeting cancer cell proliferation and survival pathways.

- Neuroprotection : Preliminary findings suggest that alanine derivatives may have neuroprotective effects, warranting further investigation into their potential use in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the primary research applications of 3-Amino-L-alanine hydrochloride in biochemical studies?

- This compound is primarily used as a competitive inhibitor of enzymes such as cystathionase (CTH) and glutathione-related enzymes. It facilitates studies on the transsulfuration pathway, which is critical for understanding sulfur metabolism and oxidative stress responses . Methodologically, it is employed in enzyme kinetics assays to determine inhibition constants (Kᵢ) and to elucidate substrate-enzyme binding mechanisms.

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Synthesis typically involves chiral resolution or asymmetric synthesis to retain the L-configuration. A referenced method for the DL-form includes protection of the amine group (e.g., Boc protection), coupling with nucleophiles, and subsequent deprotection followed by hydrochloride salt formation . For the L-enantiomer, enzymatic resolution or chiral catalysts may be used to ensure stereochemical purity.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and structural integrity.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% as per research-grade standards) .

- Melting Point Analysis : 223–227°C (for the DL-form) .

- Mass Spectrometry (MS) : To verify molecular weight (140.57 g/mol for C₃H₉ClN₂O₂) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- The compound may cause skin irritation, serious eye damage, and respiratory irritation . Recommended precautions include:

- Use of chemical-impermeable gloves, goggles, and lab coats.

- Handling in a fume hood to avoid inhalation of dust.

- Storage at room temperature in a dry environment, away from incompatible substances .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for studying the inhibitory effects of this compound on cystathionase (CTH)?

- Kinetic Assay Design :

- Use spectrophotometric methods to monitor substrate conversion (e.g., cystathionine to cysteine).

- Vary inhibitor concentrations (0.1–10 mM) to generate dose-response curves.

- Employ Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Buffer Optimization : Adjust pH (7.4–8.0) and ionic strength to mimic physiological conditions, ensuring enzyme stability.

Q. What methodological approaches are used to resolve discrepancies in reported inhibitory constants (Kᵢ) across different studies?

- Source of Enzyme Variability : Differences in enzyme isoforms (e.g., bacterial vs. mammalian CTH) can alter Kᵢ. Standardize enzyme sources or conduct cross-species comparisons.

- Assay Conditions : Control for temperature (25°C vs. 37°C), substrate concentration, and pre-incubation time with the inhibitor.

- Statistical Validation : Use nonlinear regression analysis (e.g., GraphPad Prism) to calculate Kᵢ with confidence intervals .

Q. How does the stereochemical configuration of this compound influence its interaction with enzymatic targets, and what techniques validate this?

- The L-configuration is critical for binding to chiral enzyme active sites. Techniques to validate stereochemical integrity include:

Properties

IUPAC Name |

(2S)-2,3-diaminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWCZPYWFRTSDD-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482-97-9 | |

| Record name | 2,3-Diaminopropionic acid hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-2,3-Diaminopropionic Acid Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIAMINOPROPIONIC ACID HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68H9573890 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.